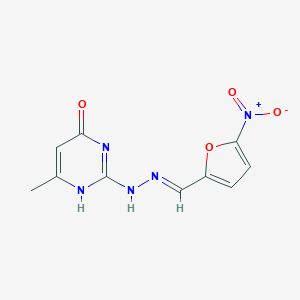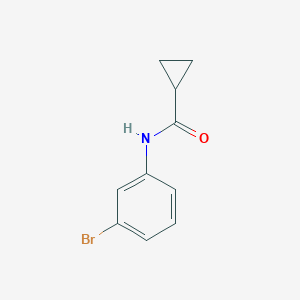
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Overview
Description
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (4-HIPB) is a chemical compound with a wide range of applications in research and industry. It is a colorless liquid with a faint odor and a boiling point of around 300°C. Its chemical formula is C14H20O2 and its CAS number is 766-81-4. 4-HIPB is used in the synthesis of various organic compounds and pharmaceuticals, as well as in the production of food additives and fragrances.
Scientific Research Applications
Synthesis and Material Science Applications
Uncatalyzed Synthesis Methods
Research has developed uncatalyzed, one-pot synthesis techniques for creating derivatives of compounds related to 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde. These methods emphasize environmental friendliness and high yields, demonstrating the compound's utility in green chemistry (H. Shaterian & M. Honarmand, 2009).
Photoluminescent Properties
Studies have focused on the synthesis of novel derivatives that exhibit significant photoluminescent properties. These materials are explored for their potential in creating highly fluorescent substances, which could have applications in optoelectronics and photonics (Andrew R. Neilson et al., 2008).
Polymer Synthesis
Research has been conducted on synthesizing and characterizing electrically conductive polymers using bis-aldehyde monomers related to this compound. These studies provide insights into the physicochemical properties of the polymers, including their thermal stability and electrical conductivity (A. Hafeez et al., 2019).
Chemical Properties and Reactions
Cation Sensing
Novel compounds synthesized from derivatives of this compound have been investigated for their ability to function as cation sensors. This research highlights the compound's application in developing new materials for detecting metal ions like Cu2+ (A. Kuwar et al., 2013).
Macrocyclic and Heteromacrocyclic Compounds
The compound has been used to synthesize new macrocyclic and heteromacrocyclic bis(Schiff bases), showcasing its versatility in forming complex chemical structures. These structures have potential applications in molecular recognition and self-assembly processes (Ahmed A. M. Ahmed et al., 2021).
Optimization of Synthesis Processes
- Response Surface Methodology: Research employing this compound derivatives has utilized response surface methodology to optimize reaction conditions for synthesizing bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. This approach highlights the compound's role in facilitating the development of efficient synthesis protocols for complex organic molecules (F. Hosseini et al., 2019).
Mechanism of Action
Target of Action
It is used as a starting material for the synthesis of other compounds, suggesting that its targets could be related to the targets of these derivative compounds .
Mode of Action
It is known to be used in the synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives and MTS PHOTO-SWITCHABLE Compound . The interaction of this compound with its targets and the resulting changes would depend on the specific biochemical context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde . These factors could include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of MTS PHOTO-SWITCHABLE Compound, a derivative compound of Maleidopropionic Acid, a sulfhydryl reactive heterobifunctional crosslinking reagent . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its role in the synthesis of a crosslinking reagent, it may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its role in the synthesis of a crosslinking reagent, it may interact with enzymes or cofactors in metabolic pathways .
Properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDLTQPAQUBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147095 | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-86-7 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)





![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)


![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)




